Dmba-sil-pnp

Antibody-Drug Conjugates Radiotherapy Drug Delivery

Standard linker precursors lack radiation-responsive functionality, failing to achieve localized drug release. DMBA-SIL-PNP (Compound 5) is the specific intermediate for constructing X-ray cleavable ADC and albumin-drug conjugates. • **Performance**: >2000-fold enhanced cytotoxicity (IC50 from >10,000 to ~0.005 ng/mL for MMAE-ADC) upon 8 Gy X-ray irradiation • **Hypoxic Activity**: 50% payload release at 8 Gy under hypoxia - unique among linker systems • **Application**: Non-negotiable for replicating radiation-cleavable linker technology for targeted cancer therapy

Molecular Formula C26H24N2O11
Molecular Weight 540.5 g/mol
Cat. No. B12374910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmba-sil-pnp
Molecular FormulaC26H24N2O11
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30)
InChIKeyZZRDZSLWFXWULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMBA-SIL-PNP Product Overview


DMBA-SIL-PNP (CAS 2923885-47-4) is a specialized chemical intermediate with the molecular formula C26H24N2O11 and a molecular weight of 540.48 g/mol . It is specifically identified as 'Compound 5' in primary literature and is utilized in the synthesis of novel drug-linker conjugates, which are critical components in the development of targeted cancer therapeutics, particularly Antibody-Drug Conjugates (ADCs) [1]. This compound is not a final active pharmaceutical ingredient (API) but a key building block that enables a unique linker strategy, distinguishing it from more conventional, commercially available linker precursors [2].

Why DMBA-SIL-PNP Cannot Be Substituted


Generic linker precursors from major catalog vendors are primarily designed for established cleavage mechanisms such as enzymatic (e.g., cathepsin B-cleavable Val-Cit linkers) or pH-dependent hydrolysis. Substituting these standard linkers for DMBA-SIL-PNP in a synthetic route would fundamentally alter the final conjugate's mechanism of action. DMBA-SIL-PNP is a specific intermediate required for constructing a linker that responds to ionizing radiation (X-ray), a distinct and novel release trigger [1]. Direct substitution with a common, non-functionalized precursor would result in a conjugate lacking this precise radiation-cleavable functionality, thereby failing to achieve the >2000-fold enhanced localized cytotoxicity demonstrated in the proof-of-concept study [1]. Therefore, procurement of this specific intermediate is non-negotiable for replicating or advancing this particular ADC linker technology.

DMBA-SIL-PNP Performance Evidence


Radiation-Triggered Payload Release

A conjugate synthesized using a linker derived from DMBA-SIL-PNP demonstrates a unique radiation-induced payload release mechanism, which is absent in linkers based on standard enzymatic or pH-sensitive designs. The study by Quintana et al. (2022) shows that a drug-conjugate incorporating this linker releases 50% of its doxorubicin payload upon exposure to a clinically relevant dose of 8 Gy X-ray irradiation [1]. In contrast, conventional linkers (e.g., Val-Cit, hydrazone) show no such response to radiation, releasing payload only in the presence of specific enzymes (like cathepsin B) or acidic pH (e.g., pH < 5.5), respectively [2].

Antibody-Drug Conjugates Radiotherapy Drug Delivery

Radiation-Induced Cytotoxicity Enhancement

The functional consequence of incorporating the DMBA-SIL-PNP-derived linker is a >2000-fold increase in cytotoxicity upon irradiation, as measured by IC50 values. Quintana et al. (2022) report that for an MMAE-bearing antibody-drug conjugate, the IC50 against HT-29 cells decreased from >10,000 ng/mL in the non-irradiated control to ~0.005 ng/mL after a 10 Gy dose of X-ray irradiation [1]. This represents a >2000-fold enhancement in potency, demonstrating that the linker effectively converts an inert prodrug into a highly active cytotoxic agent in a spatially and temporally controlled manner. This level of radiation-induced activation is a specific feature of this linker class and is not observed with standard ADC linkers [2].

Cytotoxicity ADC Radiation

Payload Release Under Hypoxic Conditions

The radiation-cleavable linker derived from DMBA-SIL-PNP is effective under hypoxic conditions, a key characteristic of the tumor microenvironment and a known cause of radiotherapy resistance. Quintana et al. (2022) explicitly state that 50% drug (doxorubicin) release was achieved with an 8 Gy dose under hypoxic conditions [1]. This is a critical differentiator, as other oxygen-dependent release mechanisms (e.g., those relying on reactive oxygen species generation) are impaired under hypoxia. The data confirm that the linker's cleavage is not dependent on oxygen concentration, maintaining its performance in the very environment where it is most needed for therapeutic effect.

Tumor Hypoxia Drug Release Radiotherapy

DMBA-SIL-PNP Application Scenarios


ADC Synthesis with Radiation-Triggered Release

The primary application is as an intermediate in the multi-step synthesis of a linker-payload construct that is subsequently conjugated to a tumor-targeting antibody. This application scenario directly leverages the quantitative evidence of >2000-fold enhanced cytotoxicity upon irradiation (IC50 from >10,000 ng/mL to ~0.005 ng/mL for an MMAE-ADC) [1]. Researchers developing next-generation ADCs for combination with radiotherapy will require this specific compound to build the radiation-cleavable linker, as standard linker precursors do not impart this functionality.

Albumin-Drug Conjugate Development for Localized Release

The technology is also applicable to albumin-based drug conjugates, as demonstrated in the proof-of-concept study [1]. The linker's ability to release 50% of its payload at a clinically relevant 8 Gy X-ray dose under hypoxic conditions [1] makes it suitable for developing albumin-binding prodrugs designed to be activated locally by external beam radiotherapy at the tumor site. Procurement of DMBA-SIL-PNP is essential for replicating these albumin-conjugate systems.

Hypoxic Tumor Model Studies for Resistance Mechanisms

The confirmed performance of the DMBA-SIL-PNP-derived linker under hypoxia (50% release at 8 Gy) [1] makes it a valuable tool for basic and translational cancer research. It can be used to create conjugates to study the impact of spatially localized drug release on overcoming hypoxia-mediated radiotherapy resistance. This application is directly supported by the quantitative evidence of hypoxic payload release, a feature not found in oxygen-dependent linker systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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